molecular formula C8H3Cl2F3O B1315419 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone CAS No. 92736-81-7

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1315419
CAS No.: 92736-81-7
M. Wt: 243.01 g/mol
InChI Key: MKBRURHQKRNOCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Formation of Intermediate : Dimethylformamide (DMF), imidazole, caustic soda flakes, and polyethylene glycol (PEG600) are mixed and heated. Then, a DMF solution of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol is added. The mixture undergoes a reaction to yield the crude product . Purification : The crude product is purified by recrystallization with methylbenzene to obtain the final dry product .

Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone consists of a trifluoroethyl group attached to a dichlorophenyl ring. The imidazole moiety is also present in the structure .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. Its reactivity is influenced by the electron-withdrawing properties of the fluorine atoms and the phenyl ring .

Scientific Research Applications

Antibacterial and Antifungal Properties

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has been studied for its antibacterial and antifungal properties. Compounds derived from this substance have demonstrated significant activity against various bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).

Alzheimer’s Disease Treatment Research

In Alzheimer's disease research, a derivative of this compound, specifically 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, was investigated as a cholinesterase inhibitor. This derivative, known as Zifrosilone, was explored through process research, focusing on its synthesis for potential therapeutic applications (R. A. Wolf, 2008).

Polymer Synthesis

This compound plays a role in the synthesis of high-temperature polymers. These polymers, derived from fluorinated compounds such as 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol, show high thermal stability and potential applications in high-performance materials (H. G. Boston et al., 1997).

Photochemical Studies

The compound has also been involved in photochemistry studies. For example, research into the photochemistry of chlorophenols, including 2,4-dichlorophenol, explored the formation of various photoproducts. This research contributes to a deeper understanding of the reactivity of chlorophenols under light exposure (Nobuyuki Akai et al., 2001).

Synthesis of Anti-HIV Drug Intermediates

It has been used in the synthesis of intermediates for anti-HIV drugs, like Efavirenz. Catalytic, enantioselective syntheses of these intermediates demonstrate the potential of this compound in pharmaceutical applications (Yu Zheng, Lilu Zhang, & E. Meggers, 2018).

Mechanism of Action

The specific mechanism of action for this compound depends on its application. In pharmaceuticals, it may act as an intermediate in the synthesis of other drugs. Further studies are needed to explore its precise mechanisms .

Future Directions

: VWR: 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol : Google Patents: Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol : BMC Chemistry: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives : [ChemSpider: 1-(2,4-Dichlorophenyl)-2-imidazol-1-

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBRURHQKRNOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541328
Record name 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92736-81-7
Record name 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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